N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H15FN2O2S2 and its molecular weight is 386.46. The purity is usually 95%.
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Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. The molecular formula is C13H12FNOS, indicating the presence of various functional groups that may interact with biological targets. The incorporation of the 4-fluorophenylthio group enhances its solubility and bioactivity, making it a promising candidate for further pharmacological exploration.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, it has been reported to affect the proliferation of chronic myeloid leukemia cells significantly.
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, compounds similar to this thiazole derivative have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells .
- Mechanism of Action : The mechanism involves the disruption of mitochondrial membrane potential and induction of oxidative stress in cancer cells, ultimately leading to programmed cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .
- Leishmanicidal Activity : Similar thiazole compounds have demonstrated leishmanicidal activity against Leishmania infantum, showing potential for developing new treatments for leishmaniasis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Thiazole derivatives are known to modulate immune responses effectively, thereby reducing inflammation in various models.
Research Findings and Case Studies
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c1-12(23)18-17(13-5-3-2-4-6-13)22-19(26-18)21-16(24)11-25-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVCXGTVAFXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.